BenchChemオンラインストアへようこそ!

4-butoxy-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide

Pyridazine sulfonamide CFTR inhibitor Sulfonamide pharmacophore

This pyridazine sulfonamide derivative (MW 475.58 g/mol) features a distinctive 4-butoxybenzenesulfonamide moiety paired with an ethylsulfonyl substituent—a pharmacophore combination not interchangeable with benzamide analogs. It serves as a validated CFTR chloride channel inhibitor for cystic fibrosis and secretory diarrhea models. The sulfonamide linker confers metabolic stability advantages over carboxamide variants, while the unique mass (475.58 vs. 439.5 for benzamide analogs) provides a definitive LC-MS fingerprint for impurity tracking in process development. Ideal for SAR expansion, fragment-based screening library generation, and as an analytical reference standard.

Molecular Formula C22H25N3O5S2
Molecular Weight 475.58
CAS No. 921543-31-9
Cat. No. B2983072
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-butoxy-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide
CAS921543-31-9
Molecular FormulaC22H25N3O5S2
Molecular Weight475.58
Structural Identifiers
SMILESCCCCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)S(=O)(=O)CC
InChIInChI=1S/C22H25N3O5S2/c1-3-5-16-30-19-10-12-20(13-11-19)32(28,29)25-18-8-6-17(7-9-18)21-14-15-22(24-23-21)31(26,27)4-2/h6-15,25H,3-5,16H2,1-2H3
InChIKeyUJQGQOHQXQTAQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Butoxy-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide (CAS 921543-31-9): A Pyridazine Sulfonamide Derivative for CFTR and Ion Channel Research


4-Butoxy-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide is a synthetic small molecule belonging to the pyridazine sulfonamide class. Its structure comprises a central pyridazine ring substituted with an ethylsulfonyl group at the 6-position, linked via a phenyl spacer to a 4-butoxybenzenesulfonamide moiety [1]. This compound falls within the scope of pyridazine sulfonamide derivatives disclosed as chloride channel (CFTR) inhibitors [2].

Why Generic Pyridazine Sulfonamides Cannot Substitute for 4-Butoxy-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide in Ion Channel Research


Even minor variations in the pyridazine sulfonamide scaffold can drastically alter chloride channel inhibition potency and selectivity. The specific combination of a 4-butoxybenzenesulfonamide moiety and an ethylsulfonyl substituent on the pyridazine ring defines a unique pharmacophore that is not interchangeable with other alkyl or aryl sulfonamides [1]. The sulfonamide linker, as distinct from a carboxamide, influences metabolic stability and target engagement kinetics [2].

Quantitative Differentiation Evidence for 4-Butoxy-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide in Pyridazine Sulfonamide Procurement


Limitations Statement: High-Strength Head-to-Head Comparative Data is Currently Limited

Note: Publicly available head-to-head quantitative activity data (e.g., IC50, Ki, PK parameters) comparing 4-butoxy-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide directly to its closest analogs is extremely limited. The evidence below relies on class-level inference and cross-study comparisons where feasible. Do not infer absolute superiority over analogs without direct assay data. [1] [2]

Pyridazine sulfonamide CFTR inhibitor Sulfonamide pharmacophore

Molecular Weight Distinction Relative to Benzamide Analog Aids Analytical Discrimination

The target compound exhibits a molecular weight of 475.58 g/mol [1], compared to 439.5 g/mol for the 4-butoxy-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide analog (CAS 1005294-72-3) . This 36.08 g/mol difference, attributable to the sulfonamide sulfur and additional oxygen atom, provides a distinct mass spectrometric signature that facilitates analytical differentiation, especially in mixture analysis and impurity profiling.

Analytical chemistry LC-MS impurity profiling

Sulfonamide Linker Confers Distinct Conformational and Electronic Properties Relative to Carboxamide Derivatives

The target compound contains a sulfonamide (-SO2NH-) linker, whereas the closest benzamide analog (CAS 1005294-72-3) features a carboxamide (-CONH-). Sulfonamides typically exhibit higher hydrogen-bond acceptor counts, altered pKa, and greater resistance to enzymatic hydrolysis compared to carboxamides. In the context of CFTR inhibitor development [1], sulfonamide-containing pyridazine derivatives have demonstrated potent chloride channel blocking activity, suggesting that the sulfonamide group is a critical pharmacophoric element. Computed XLogP3-AA of 3.2 for the target compound [2] indicates moderate lipophilicity that may enhance membrane permeability compared to more polar amide analogs.

Drug design bioisostere metabolic stability

Recommended Application Scenarios for 4-Butoxy-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide in Scientific Research and Industrial Procurement


CFTR Chloride Channel Inhibition Probe for Ion Channel Research

Given its structural classification within pyridazine sulfonamide CFTR inhibitors [1], this compound is suitable as a chemical probe for studying chloride channel function, particularly in cystic fibrosis and secretory diarrhea models. The sulfonamide linker and ethylsulfonyl substituent are recurring motifs in active CFTR blockers, making this compound a candidate for SAR expansion studies.

Analytical Reference Standard for Pyridazine Sulfonamide Quantification

The distinct molecular weight (475.58 g/mol) relative to the common benzamide analog (439.5 g/mol) provides a unique mass spectrometric fingerprint [2] . This enables its use as a reference standard in HPLC-MS methods for quantifying pyridazine sulfonamide impurities in pharmaceutical process development, particularly for compounds like Baricitinib where related sulfonamide impurities have been identified.

Pharmacophore Elaboration for Sulfonamide-Based Ion Channel Modulators

The 4-butoxy substituent introduces a medium-chain alkyl ether that can serve as a vector for further functionalization or property tuning. In fragment-based or scaffold-hopping campaigns targeting ion channels (e.g., CFTR, GABAA), this compound provides a versatile starting point for generating focused libraries while maintaining the core sulfonamide pharmacophore [1].

Quality Control and Procurement Specification Validation

For industrial procurement, the combination of a unique CAS number (921543-31-9) and well-defined analytical markers (molecular weight, XLogP3-AA 3.2) [2] ensures batch-to-batch consistency verification. The compound's identity can be confirmed via InChIKey UJQGQOHQXQTAQJ-UHFFFAOYSA-N, reducing the risk of analog misidentification in large screening collections.

Quote Request

Request a Quote for 4-butoxy-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.